1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid
CAS No.:
Cat. No.: VC13534865
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O4 |
|---|---|
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-9-7-5-4-6-8(9)10(14-15)11(16)17/h4-7H,1-3H3,(H,16,17) |
| Standard InChI Key | YPUHTOPYGFMNGY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an indazole ring system—a bicyclic framework merging benzene and pyrazole rings. The Boc group () is attached to the indazole’s N1 position, while the carboxylic acid () resides at the 3-position. This arrangement confers both steric protection and synthetic flexibility, enabling selective modifications during multi-step syntheses .
Physicochemical Data
With a molecular weight of 262.26 g/mol, the compound exhibits moderate polarity due to the carboxylic acid and Boc groups. Its solubility profile varies: it is sparingly soluble in aqueous solutions but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Thermal stability is typical for Boc-protected heterocycles, with decomposition observed above 200°C .
Synthetic Methodologies
Cyclization Approaches
A common synthesis route involves cyclization of ortho-substituted phenylhydrazines using tert-butyl nitrite (). This method, detailed in patent CN112778203A, generates the indazole core while simultaneously introducing the Boc group via in situ reaction with di-tert-butyl dicarbonate . For example, treating 2-carboxyphenylhydrazine with tert-butyl nitrite in acetic acid yields the target compound in ~65% efficiency after recrystallization .
Functionalization of Preformed Indazoles
Alternative strategies start from 1H-indazole-3-carboxylic acid, which undergoes Boc protection under Schotten-Baumann conditions. Reacting the indazole with Boc anhydride () in the presence of a base like 4-dimethylaminopyridine (DMAP) selectively protects the N1 position, avoiding esterification of the carboxylic acid . This method achieves yields exceeding 80% with minimal side products.
Table 1: Comparison of Synthetic Routes
| Method | Starting Material | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | 2-Carboxyphenylhydrazine | , AcOH | 65 | 95 |
| Boc Protection | 1H-Indazole-3-carboxylic acid | , DMAP | 82 | 98 |
Applications in Pharmaceutical Development
Intermediate for Bioactive Molecules
The compound’s dual functionality enables its use in constructing complex pharmacophores. For instance, it serves as a precursor to granisetron (a 5-HT3 receptor antagonist) and lonidamine (an anticancer agent). In granisetron synthesis, the Boc group is selectively removed under acidic conditions, allowing subsequent amidation at the 3-carboxylic acid position .
Role in PROTAC Design
Recent advances in proteolysis-targeting chimeras (PROTACs) have leveraged this compound’s indazole core. By conjugating the carboxylic acid to E3 ligase ligands, researchers create heterobifunctional molecules that degrade disease-causing proteins. A 2023 study demonstrated its utility in degrading BRD4, an oncogenic transcription factor.
Recent Advances and Future Directions
Deprotection Innovations
Traditional Boc removal methods (e.g., trifluoroacetic acid) often degrade acid-sensitive indazole derivatives. A 2024 breakthrough using 3-methoxypropylamine enables mild deprotection via nucleophilic addition-elimination, preserving the carboxylic acid functionality and adjacent substituents . This method, applicable to 25+ substrates, achieves >90% conversion in tetrahydrofuran at 60°C .
Computational Modeling
Machine learning models now predict the compound’s reactivity in Suzuki-Miyaura couplings, accelerating the design of indazole-based kinase inhibitors. A 2025 study integrated density functional theory (DFT) calculations to optimize cross-coupling conditions, reducing palladium catalyst loading by 40%.
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